
2,2,3,4-Tetramethyl-5-phenyl-1,3-oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,4-Tetramethyl-5-phenyl-1,3-oxazolidine is a heterocyclic organic compound that belongs to the oxazolidine family. Oxazolidines are five-membered rings containing both nitrogen and oxygen atoms. This particular compound is characterized by its unique structure, which includes four methyl groups and a phenyl group attached to the oxazolidine ring. It is known for its stability and reactivity, making it a valuable compound in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2,3,4-Tetramethyl-5-phenyl-1,3-oxazolidine can be synthesized through the condensation of 2-aminoalcohols with aldehydes or ketones. The reaction typically involves the use of a chiral amino alcohol and an aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the oxazolidine ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-purity reagents and controlled reaction conditions to ensure high yields and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,4-Tetramethyl-5-phenyl-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to an amine.
Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
Oxidation: Oxazolidinones
Reduction: Amines
Substitution: Various substituted oxazolidines depending on the reagents used.
Applications De Recherche Scientifique
2,2,3,4-Tetramethyl-5-phenyl-1,3-oxazolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized as a stabilizer in polymer production and as a corrosion inhibitor in metalworking fluids.
Mécanisme D'action
The mechanism of action of 2,2,3,4-Tetramethyl-5-phenyl-1,3-oxazolidine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. The pathways involved in its mechanism of action include nucleophilic addition, electrophilic substitution, and ring-opening reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Dimethyl-5-phenyl-1,3-oxazolidine
- 2,2,4,4-Tetramethyl-1,3-oxazolidine
- 2,2,3,4-Tetramethyl-1,3-oxazolidine
Uniqueness
2,2,3,4-Tetramethyl-5-phenyl-1,3-oxazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of four methyl groups and a phenyl group enhances its stability and reactivity compared to other oxazolidine derivatives .
Propriétés
Numéro CAS |
88263-25-6 |
|---|---|
Formule moléculaire |
C13H19NO |
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
2,2,3,4-tetramethyl-5-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C13H19NO/c1-10-12(11-8-6-5-7-9-11)15-13(2,3)14(10)4/h5-10,12H,1-4H3 |
Clé InChI |
SXPWYSNMKUDXOU-UHFFFAOYSA-N |
SMILES canonique |
CC1C(OC(N1C)(C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



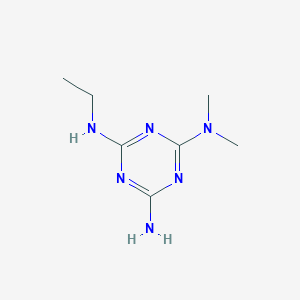
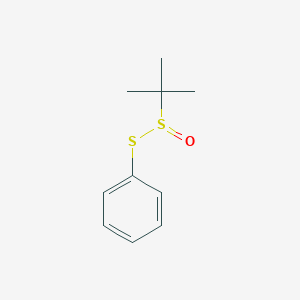
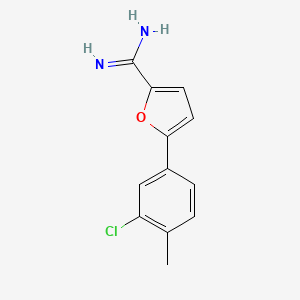
![[(7-Oxabicyclo[4.1.0]heptan-1-yl)methyl](oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14394796.png)

![2-Amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile](/img/structure/B14394811.png)
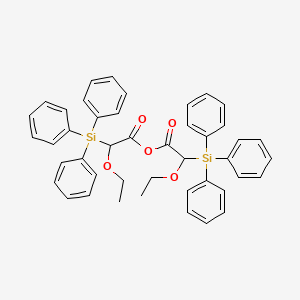
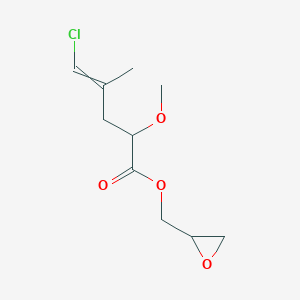
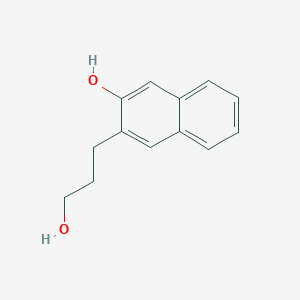
![(6-Hydroxyspiro[4.5]decan-6-yl)acetic acid](/img/structure/B14394828.png)
![Morpholine, 4,4'-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis-](/img/structure/B14394829.png)
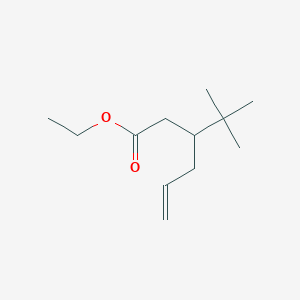
![2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene](/img/structure/B14394845.png)
